[1,1'-Biphenyl]-2-yl methacrylate
Description
Contextualization within Methacrylate (B99206) Monomer Research
Methacrylate monomers are a broad class of chemical compounds that are esters of methacrylic acid. They are widely utilized in the synthesis of a vast array of polymers and copolymers. The versatility of methacrylate polymers stems from the ability to modify the ester group (the 'R' group in the methacrylate structure), which in turn influences the properties of the final polymer. arkema.com These properties can include thermal stability, mechanical strength, optical clarity, and chemical resistance. arkema.comarkema.com
[1,1'-Biphenyl]-2-yl methacrylate fits into a specialized category of aromatic methacrylate monomers. Unlike common alkyl methacrylates such as methyl methacrylate (MMA) or butyl methacrylate (BMA), which lead to polymers with aliphatic side chains, aromatic methacrylates introduce rigid, bulky aromatic groups into the polymer architecture. arkema.comresearchgate.net This structural feature is a key determinant of the polymer's macroscopic properties. The presence of the biphenyl (B1667301) group in this compound, for instance, is expected to enhance the thermal stability and modify the refractive index of the resulting polymer compared to its aliphatic counterparts.
Significance of Biphenyl Moieties in Polymer Architecture Research
The biphenyl moiety is a well-studied structural unit in polymer chemistry due to the unique properties it confers. Biphenyl groups are known mesogenic moieties, meaning they can induce liquid crystalline phases in polymers. nih.gov This has led to their use in the development of liquid crystalline polymers with ordered structures like nematic and smectic phases. nih.govacs.org
Furthermore, the biphenyl rings can engage in π-π stacking interactions. nih.gov These noncovalent interactions can act as physical crosslinks within a polymer network, influencing its mechanical and thermal properties. nih.govnih.gov For example, studies on crosslinked polymers containing biphenyl moieties have shown that these intramolecular interactions can lead to unexpected swelling behavior and increased compressive modulus. nih.govnih.gov The incorporation of biphenyl units can also influence the photophysical properties of polymers, with some biphenyl-containing polymers being investigated for their luminescent properties. acs.org The twisted and flexible nature of the biphenyl central bond can be strategically used to hinder π-stacking and control the polymer's conjugation length. acs.org
Historical Development of Aromatic Methacrylate Monomer Research
The history of methacrylate polymers began with the discovery of methyl methacrylate (MMA) and its tendency to polymerize into a transparent solid, a phenomenon noted by Bernhard Tollens and W. A. Caspary in 1873. wikipedia.org The industrial production of poly(methyl methacrylate) (PMMA) was later pioneered by Otto Röhm, leading to the widespread use of this transparent thermoplastic. wikipedia.org
The initial focus of methacrylate research was largely on aliphatic monomers. However, as polymer science matured, researchers began to explore the effects of incorporating more complex functional groups. The study of aromatic monomers gained traction as a way to create polymers with higher thermal stability and specialized optical properties. The work of Tobolsky and Hartley in the early 1960s on the initiation of methyl methacrylate polymerization by aromatic radical-anions was part of the growing interest in the interplay between aromatic compounds and polymerization processes. acs.org Over the decades, a wide variety of aromatic methacrylate monomers have been synthesized and polymerized to create materials with tailored properties, such as high refractive index polymers for optical applications and thermally stable polymers for demanding environments. researchgate.netresearchgate.net
Current Research Landscape and Future Directions for this compound
Current research involving monomers structurally similar to this compound often focuses on leveraging the unique properties of the biphenyl group. For instance, research into biphenyl-based acrylates and methacrylates explores their synthesis, characterization, and physicochemical properties like solubility and fluorescence in various solvents. nih.gov Studies on the polymerization of monomers like 4-biphenyl methacrylate have investigated the kinetics of polymerization and the microstructure of the resulting polymers, finding that they are predominantly syndiotactic, which influences their physical properties. capes.gov.br
Future research on this compound is likely to proceed in several directions. A key area will be the synthesis of homopolymers and copolymers to fully characterize their thermal, mechanical, and optical properties. Given the known liquid crystalline behavior of other biphenyl-containing polymers, investigating the potential for poly(this compound) to form liquid crystal phases is a promising avenue. nih.govacs.org Furthermore, its high aromatic content suggests potential applications in areas requiring high refractive index materials, such as advanced optical films and lenses. The monomer could also be used to create specialized polymer networks where the biphenyl groups contribute to both the covalent and physical crosslinking, leading to materials with unique viscoelastic properties. nih.govnih.gov
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₂ |
| Appearance | Colorless or pale yellow liquid |
| Boiling Point | ~250 °C |
| Melting Point | ~60–70 °C |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane) |
| Stability | Stable under normal conditions; sensitive to light and heat |
Source: evitachem.com, nih.gov
Table 2: Comparison of Polymer Properties Based on Monomer Structure
| Monomer | Polymer Type | Key Polymer Property |
| Methyl Methacrylate (MMA) | Aliphatic | Excellent optical clarity, moderate thermal stability |
| 2-Hydroxyethyl Methacrylate (HEMA) | Aliphatic, Hydrophilic | Hydrophilicity, biocompatibility |
| Benzyl (B1604629) Methacrylate (PBMA) | Aromatic | Rigidity, hydrophobicity, enhanced adhesion |
| This compound | Aromatic, Biphenyl-containing | Expected high thermal stability, potential liquid crystallinity, high refractive index |
Source: polysciences.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-phenylphenyl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12(2)16(17)18-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEWJUQWKGAHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306593 | |
| Record name | NSC177871 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65930-09-8 | |
| Record name | NSC177871 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC177871 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Biphenyl 2 Yl Methacrylate
Esterification Reactions for Methacrylate (B99206) Monomer Synthesis
The attachment of the methacrylate group to 2-biphenylol is a critical step, which can be accomplished through several esterification techniques. The choice of method often depends on factors such as desired purity, scale, and the availability of starting materials.
Transesterification is a widely used industrial process for producing various acrylate (B77674) and methacrylate esters. google.comchempedia.info This method involves the reaction of an alcohol, in this case, 2-biphenylol, with a readily available alkyl methacrylate, such as methyl methacrylate (MMA). The reaction is an equilibrium process and is typically driven to completion by removing the low-boiling alcohol byproduct (methanol in the case of MMA) through distillation. google.com
The reaction is catalyzed by a range of compounds, including acids, bases, or organometallic complexes. Transition-metal catalysts are often preferred as they can operate under nearly neutral conditions, which is beneficial for sensitive substrates. chempedia.info Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have also proven effective in catalyzing the transesterification of polymethacrylates and can be applied to monomer synthesis. researchgate.net
Table 1: Catalyst Systems for Transesterification of Alcohols
| Catalyst Type | Examples | Key Features |
| Acid Catalysts | p-Toluenesulfonic acid, Sulfuric acid | Effective but can lead to side reactions. Requires removal of water. chempedia.info |
| Organometallic Catalysts | Zirconium acetylacetonate, Tin compounds, Titanium alkoxides | High selectivity, operates under neutral conditions. chempedia.inforesearchgate.net |
| Organocatalysts | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Metal-free, efficient for acyl substitution. researchgate.net |
| Mixed Salt Catalysts | Potassium carbonate / Potassium chloride | Can be effective and easily handled. google.com |
Direct Esterification with Methacrylic Acid Derivatives
Direct esterification offers a more direct route to [1,1'-Biphenyl]-2-yl methacrylate. The most common and highly reactive derivative used for this purpose is methacryloyl chloride. vandemark.com The reaction of 2-biphenylol with methacryloyl chloride is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, at low temperatures. A tertiary amine base, like triethylamine (B128534) or pyridine, is added to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion. researchgate.netresearchgate.net
Alternatively, direct esterification can be performed using methacrylic acid itself. This reaction requires an acid catalyst (e.g., sulfuric acid) and necessitates the continuous removal of water to shift the equilibrium towards the formation of the ester product. google.comgoogle.com
A newer approach involves the in-situ generation of a highly reactive methacrylic anhydride (B1165640) from methacrylic acid using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), which can then efficiently esterify the alcohol. researchgate.net
Table 2: Comparison of Direct Esterification Methods
| Reagent | Catalyst/Base | Byproduct | Advantages | Disadvantages |
| Methacryloyl Chloride | Triethylamine, Pyridine | Amine Hydrochloride Salt | High reactivity, fast reaction times. researchgate.net | Methacryloyl chloride is corrosive and moisture-sensitive. vandemark.com |
| Methacrylic Acid | Sulfuric acid, p-Toluenesulfonic acid | Water | Uses a more stable and less hazardous reagent. google.com | Equilibrium reaction requires water removal; higher temperatures may be needed. |
| Methacrylic Acid / Boc₂O | MgCl₂, La(OTf)₃ | t-Butanol, CO₂ | Mild conditions, in-situ generation of reactive intermediate. researchgate.net | Requires an additional activating reagent. |
Precursor Synthesis Pathways for 2-Biphenylol
The availability of high-purity 2-biphenylol is paramount for the synthesis of the target monomer. Biaryl compounds like 2-biphenylol are synthesized through various carbon-carbon bond-forming reactions.
The Suzuki-Miyaura coupling reaction is a powerful and versatile method for forming C-C bonds between aryl groups and is widely used for synthesizing unsymmetrical biaryls. orgsyn.orglibretexts.org The synthesis of 2-biphenylol via this method would typically involve the palladium-catalyzed reaction of a phenylboronic acid with a 2-substituted phenol (B47542) derivative (e.g., 2-bromophenol (B46759) or 2-iodophenol). The phenolic hydroxyl group may require protection prior to the coupling reaction.
The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The efficiency of the reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. The development of bulky, electron-rich phosphine (B1218219) ligands has significantly improved the scope and efficiency of Suzuki couplings, even for sterically hindered substrates. libretexts.orgresearchgate.net
Table 3: Typical Components for Suzuki-Miyaura Coupling
| Component | Examples | Function |
| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. libretexts.org |
| Ligand | Triphenylphosphine (PPh₃), SPhos, Buchwald Ligands | Stabilizes the palladium center and facilitates the catalytic cycle. libretexts.orgnih.gov |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the organoboron species for transmetalation. nih.gov |
| Solvent | Toluene (B28343), Dioxane, Tetrahydrofuran (B95107) (THF), often with water | Solubilizes reactants and facilitates the reaction. nih.govliv.ac.uk |
Other Aromatic Coupling Reactions
While palladium-catalyzed reactions are dominant, other methods exist for constructing the biaryl framework. The Ullmann reaction is a classic method that involves the copper-catalyzed coupling of two aryl halide molecules to form a biaryl. iitk.ac.inbyjus.com To synthesize an unsymmetrical biaryl like 2-biphenylol, one of the aryl halides would need to be used in excess. byjus.com
The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 200 °C), which can limit its applicability for complex or sensitive molecules. byjus.comorganic-chemistry.org However, modern advancements have led to the development of more moderate conditions using specific copper sources and ligands. organic-chemistry.orgnumberanalytics.com
Optimization of Reaction Conditions for High Purity Monomer Yields
Achieving a high yield of pure this compound requires careful optimization of several parameters throughout the synthetic process.
Purity of Precursors : The purity of the 2-biphenylol starting material is critical. Impurities in the precursor can lead to side products that are difficult to separate from the final monomer. Purification of 2-biphenylol, for instance by recrystallization or chromatography, is an important step.
Catalyst and Reagent Stoichiometry : In direct esterification with methacryloyl chloride, precise control of the base is necessary. An excess can lead to side reactions, while an insufficient amount will result in incomplete conversion. researchgate.net In transesterification, the choice and amount of catalyst can influence reaction time and selectivity. chempedia.info
Reaction Temperature and Time : Lowering the temperature during the addition of reactive reagents like methacryloyl chloride can minimize side reactions. researchgate.net Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time and prevent the formation of degradation products.
Prevention of Polymerization : Methacrylate monomers are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. To ensure high purity and stability, a polymerization inhibitor, such as phenothiazine (B1677639) or hydroquinone (B1673460) monomethyl ether (MEHQ), is typically added during synthesis, purification (especially distillation), and storage. vandemark.com
Purification of Final Monomer : After the reaction is complete, the crude product must be purified. This typically involves an aqueous workup to remove the base/catalyst and water-soluble byproducts, followed by a final purification step such as column chromatography or vacuum distillation to isolate the high-purity monomer. researchgate.netrsc.org
Table 4: Key Parameters for Optimization
| Parameter | Focus Area | Optimization Strategy | Rationale |
| Precursor Quality | 2-Biphenylol Synthesis | Purification by recrystallization or chromatography. | Ensures a clean reaction and simplifies final product purification. |
| Reaction Control | Esterification | Stoichiometric control of reagents, controlled addition temperature. | Minimizes side product formation and improves yield. researchgate.net |
| Catalyst Selection | Transesterification/Coupling | Screening of catalysts and ligands for optimal activity and selectivity. | A more active catalyst can lower reaction temperature and time. chempedia.infoorgsyn.org |
| Product Stability | Synthesis & Storage | Addition of polymerization inhibitors (e.g., phenothiazine). vandemark.com | Prevents loss of monomer to unwanted polymerization. |
| Final Purity | Purification | Column chromatography, vacuum distillation. | Removes unreacted starting materials and byproducts to achieve high-purity monomer. |
Green Chemistry Principles in Monomer Synthesis Research
The application of green chemistry principles to the synthesis of monomers like this compound is a growing area of research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific research on the green synthesis of this compound is emerging, the broader field of methacrylate synthesis provides a strong foundation for how these principles can be applied.
A conventional method for synthesizing this compound involves the reaction of 2-hydroxy-[1,1'-biphenyl] with methacryloyl chloride. This reaction is typically conducted in the presence of a base, such as triethylamine, and a solvent like dichloromethane. While effective, this method presents several areas for improvement from a green chemistry perspective, including the use of hazardous reagents and solvents, and the generation of stoichiometric byproducts.
Enzymatic catalysis, or biocatalysis, offers a promising green alternative to traditional chemical synthesis. Enzymes, such as lipases, can catalyze esterification and transesterification reactions with high selectivity under mild conditions, often in aqueous or solvent-free systems.
Research has demonstrated the successful enzymatic synthesis of various methacrylate monomers. For instance, studies have shown the lipase-catalyzed synthesis of sorbitan (B8754009) methacrylate using enzymes like Novozym 435. nih.gov In these processes, different acyl donors such as ethyl methacrylate, methyl methacrylate, and vinyl methacrylate have been used to react with sorbitan in a solvent like t-butanol, achieving significant conversion yields. nih.gov Another example is the enzymatic synthesis of glycosyl acrylates from starch and various hydroxyalkyl acrylates and methacrylates, catalyzed by amylase preparations. rsc.org These examples highlight the potential for developing an enzymatic route to this compound, which would involve the reaction of 2-hydroxy-[1,1'-biphenyl] with a suitable methacrylating agent in the presence of a lipase (B570770). Such a process could significantly reduce the use of harsh reagents and solvents.
Table 1: Examples of Enzyme-Catalyzed Methacrylate Synthesis
| Enzyme | Substrates | Product | Solvent | Key Findings | Reference |
| Novozym 435 (Candida antarctica lipase B) | Sorbitan, Ethyl Methacrylate | Sorbitan Methacrylate | t-Butanol | ~68% conversion yield achieved. | nih.gov |
| Novozym 435 (Candida antarctica lipase B) | Sorbitan, Methyl Methacrylate | Sorbitan Methacrylate | t-Butanol | ~78% conversion yield achieved. | nih.gov |
| Amylase from Aspergillus niger | Starch, 2-Hydroxyethyl Acrylate | 2-(α-glucosyloxy)-ethyl acrylate | - | Selective glycosidation of the anomeric hydroxyl group. | rsc.org |
| Candida antarctica lipase B (CALB) | Glycerol, Divinyl Adipate, Vinyl Methacrylate | Methacrylated Poly(glycerol Adipate) | Tetrahydrofuran (THF) | Successful one-pot synthesis of methacrylate-functionalized macromers. | nih.gov |
This table is interactive. Click on the headers to sort the data.
The choice of solvent is a critical factor in green chemistry. Traditional solvents like dichloromethane are often volatile, toxic, and difficult to recycle. Research into greener solvents for chemical synthesis is a major focus. bohrium.comrsc.orgbiotage.comresearchgate.net For the synthesis of this compound, replacing dichloromethane with a more benign solvent such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could significantly improve the environmental profile of the process. biotage.com
Microwave-assisted synthesis is another green chemistry technique that can be applied to esterification reactions. sciepub.comorganic-chemistry.orgnih.govresearchgate.net Microwave heating can lead to dramatically reduced reaction times, increased product yields, and often requires less solvent compared to conventional heating methods. sciepub.comnih.gov The application of microwave-assisted synthesis to the esterification of 2-hydroxy-[1,1'-biphenyl] with methacrylic acid or its derivatives could offer a more energy-efficient and faster route to this compound. For example, microwave-assisted enzymatic esterification has been shown to be highly efficient for producing emollient esters, with significant savings in energy and processing time. nih.gov
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. monash.edunih.gov The traditional synthesis of this compound from methacryloyl chloride generates a stoichiometric amount of triethylammonium (B8662869) chloride as a byproduct, which lowers the atom economy.
To improve atom economy, alternative reaction pathways are being explored. For instance, a direct, catalyst-mediated addition of methacrylic acid to 2-hydroxy-[1,1'-biphenyl] would, in principle, have 100% atom economy, as all atoms of the reactants would be incorporated into the product. While this specific reaction for this compound may present its own challenges, the development of new catalytic systems that facilitate such addition reactions is a key goal in green chemistry research. The Horner-Wadsworth-Emmons reaction in deep eutectic solvents is an example of a synthetic strategy that can achieve high atom economy in the synthesis of unsaturated esters. rsc.org
Polymerization Mechanisms and Kinetics of 1,1 Biphenyl 2 Yl Methacrylate
Free Radical Polymerization Studies
Free-radical polymerization is a common method for vinyl monomers like methacrylates. The process is typically initiated by the decomposition of a radical initiator, followed by propagation, chain transfer, and termination steps.
Bulk Polymerization Mechanisms
Bulk polymerization is a straightforward technique involving only the monomer and a monomer-soluble initiator, without any solvent. nih.gov For methacrylates, this is typically initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization of [1,1'-Biphenyl]-2-yl methacrylate (B99206) via a free-radical mechanism is feasible and has been conceptually demonstrated through the similar polymerization of its acrylate (B77674) analogue, 2-phenylphenolmonoacrylate (2PPMA). cmu.edu
In a study on biphenyl-containing monomers, 2PPMA was polymerized using AIBN as the initiator to form a crosslinked network, implying a bulk or concentrated solution polymerization process. cmu.edu The mechanism follows the classical steps of free-radical polymerization:
Initiation: A primary radical generated from the initiator adds to the monomer's vinyl double bond.
Propagation: The newly formed monomer radical adds to subsequent monomer units, leading to chain growth.
Termination: Chain growth is terminated through coupling or disproportionation of two growing radical chains.
The bulky biphenyl (B1667301) side group is expected to decrease the propagation rate constant (k_p) compared to smaller monomers like methyl methacrylate (MMA) due to steric hindrance. However, the rigidity and potential for π-π stacking of the biphenyl moieties can also influence the polymer network structure, potentially creating noncovalent crosslinks that affect the material's properties. cmu.edu While the general mechanism is understood, specific kinetic parameters like activation energy for the bulk polymerization of [1,1'-Biphenyl]-2-yl methacrylate are not extensively detailed in the available literature.
Solution Polymerization Kinetics
Solution polymerization involves polymerizing a monomer in a solvent in which the monomer, initiator, and resulting polymer are all soluble. This method helps to control the viscosity increase and dissipate the heat of polymerization more effectively than bulk methods.
The free-radical polymerization of aromatic methacrylates in solution has been studied. For instance, the polymerization of 4-biphenyl methacrylate in dimethylformamide (DMF) was found to follow normal kinetics. researchgate.net By analogy, this compound can be polymerized in a suitable solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF). The kinetics of such a polymerization would be influenced by several factors:
Monomer and Initiator Concentration: The rate of polymerization is typically first-order with respect to the monomer concentration and half-order with respect to the initiator concentration. mdpi.com
Solvent Effects: The choice of solvent can impact the reaction rate through chain transfer reactions to the solvent, which can lower the molecular weight of the resulting polymer. The solvent's polarity can also influence reaction kinetics. mdpi.com
Detailed kinetic studies to determine the rate constants and activation parameters specifically for the solution polymerization of this compound have not been prominently reported.
Emulsion and Suspension Polymerization Research
Emulsion and suspension polymerization are heterogeneous techniques used to polymerize hydrophobic monomers in an aqueous continuous phase.
Emulsion Polymerization: This technique involves emulsifying a hydrophobic monomer in water with a surfactant. Polymerization is initiated by a water-soluble initiator, and occurs primarily within micelles, forming a stable latex of polymer particles. d-nb.info
Suspension Polymerization: In this method, the monomer is dispersed as larger droplets in water, stabilized by a suspending agent. A monomer-soluble initiator is used, and each droplet acts as a tiny bulk polymerization reactor, resulting in polymer beads. mcmaster.ca
Given the hydrophobic nature of the this compound monomer, both emulsion and suspension polymerization are theoretically viable methods for its polymerization. However, a review of the scientific literature indicates a lack of specific research focused on the application of these techniques to this particular monomer.
Photoinitiated Radical Polymerization Investigations
Photoinitiated polymerization utilizes light (UV or visible) to decompose a photoinitiator, generating radicals that initiate polymerization. This method offers spatial and temporal control over the reaction. nsf.gov Methacrylates, including those with phenyl moieties, have been subjects of photopolymerization studies. nsf.gov The biphenyl group in this compound is a chromophore that absorbs in the UV region, which could potentially interact with the photopolymerization process.
Despite the suitability of the general class of aromatic methacrylates for this technique, specific investigations into the photoinitiated radical polymerization of this compound, including kinetic data and mechanism details, are not found in the surveyed literature. Studies on other methacrylates show that polymerization rates can be very high but may be affected by vitrification as the polymer forms, limiting final monomer conversion. nsf.gov
Controlled/Living Radical Polymerization (CRP/LRP) Approaches
Controlled/living radical polymerization (CRP/LRP) techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is a robust CRP method for a wide variety of monomers, including styrenes and (meth)acrylates. researchgate.net The fundamental mechanism involves a reversible redox process catalyzed by a transition metal complex (commonly copper), which establishes a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species (alkyl halides). researchgate.net This rapid, reversible deactivation of propagating chains ensures that all chains grow at a similar rate, leading to controlled polymer characteristics.
Key components of an ATRP system include:
Monomer: The substance to be polymerized.
Initiator: An alkyl halide (R-X) that determines the number of growing polymer chains.
Catalyst: A transition metal complex in a lower oxidation state, such as a copper(I) halide (e.g., CuBr).
Ligand: A compound, typically nitrogen-based (e.g., a bipyridine derivative), that complexes with the metal to solubilize it and tune its reactivity.
Solvent: A medium to dissolve all components.
While ATRP has been extensively and successfully used to polymerize a vast range of methacrylates, including methyl methacrylate (MMA), to produce well-defined polymers researchgate.net, specific studies detailing the ATRP of this compound are not available in the reviewed literature. The bulky ortho-substituted biphenyl group might present significant steric challenges for the propagation step and for the approach of the deactivator complex, potentially requiring careful optimization of the catalyst system, temperature, and solvent to achieve good control.
To illustrate a typical ATRP process for a related monomer, the following table presents experimental conditions for the controlled polymerization of Methyl Methacrylate (MMA).
| Initiator | Catalyst | Ligand | Solvent | Temp. (°C) | [M]₀:[I]₀:[Cat]₀:[L]₀ Ratio | Resulting Đ (PDI) | Reference |
|---|---|---|---|---|---|---|---|
| p-Toluenesulfonyl chloride (p-TsCl) | CuBr | dNbpy | Diphenyl ether | 90 | 100:1:1:2 | 1.1 - 1.2 | |
| Ethyl 2-bromoisobutyrate | CuBr | dNbpy | None (Bulk) | 90 | 100:1:1:2 | ~1.25 | researchgate.net |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Studies
While specific research focusing exclusively on the RAFT polymerization of this compound is not extensively documented in peer-reviewed literature, the principles of RAFT are broadly applicable to methacrylate monomers. sigmaaldrich.com RAFT is a form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI). wikipedia.org The mechanism relies on a thiocarbonylthio compound acting as a chain-transfer agent (CTA) to mediate the polymerization. wikipedia.org
For a bulky monomer like this compound, the choice of RAFT agent and reaction conditions would be critical. The effectiveness of RAFT agents is determined by the substituents on the thiocarbonylthio group, which modulate its reactivity. sigmaaldrich.com Methacrylates are typically classified as "more activated monomers" (MAMs), and for their controlled polymerization, dithiobenzoates or certain trithiocarbonates are often effective. sigmaaldrich.com The bulky biphenyl group would likely decrease the rate of propagation compared to smaller monomers like methyl methacrylate (MMA) due to steric hindrance. However, the RAFT technique has been successfully applied to other bulky aromatic methacrylates, such as 6-[4-(4'-methoxyphenyl)phenoxy]hexyl methacrylate, demonstrating its viability for this class of monomers. researchgate.net
A hypothetical RAFT polymerization system for this compound would involve the monomer, a radical initiator (like AIBN), and a suitable RAFT agent dissolved in an appropriate solvent, as detailed in Table 1.
Table 1: Illustrative Components for RAFT Polymerization of a Bulky Methacrylate This table is based on typical procedures for methacrylate polymerization and is intended for illustrative purposes, as specific data for this compound is not available.
| Component | Example | Function |
|---|---|---|
| Monomer | This compound | Provides the repeating structural unit of the polymer. |
| Initiator | Azobisisobutyronitrile (AIBN) | Generates initial radicals to start polymerization upon heating. sigmaaldrich.com |
| RAFT Agent (CTA) | 2-Cyano-2-propyl dithiobenzoate | Mediates the polymerization by reversibly transferring the growing polymer chain. acs.org |
| Solvent | Toluene or Anisole | Dissolves reactants and facilitates mixing and heat transfer. |
The process allows for the retention of the thiocarbonylthio end-group, making the resulting polymer a "living" chain that can be further chain-extended to create block copolymers. sigmaaldrich.com
Nitroxide-Mediated Polymerization (NMP) Research
There is a general consensus in polymer science that Nitroxide-Mediated Polymerization (NMP) is not well-suited for methacrylate monomers. nih.gov NMP, which uses a stable nitroxide radical to control polymerization, is highly effective for monomers like styrene (B11656) but faces significant challenges with methacrylates.
The primary issue is the high rate of irreversible termination by disproportionation of the methacrylate propagating radical. This leads to a loss of "living" chain ends and poor control over the polymerization process, resulting in polymers with broad molecular weight distributions. Consequently, dedicated research into the NMP of this compound is not found in the literature, as the method is considered generally inapplicable to this monomer class. nih.gov
Anionic and Cationic Polymerization Investigations
Ionic polymerization methods are highly sensitive to monomer structure and impurities. Both anionic and cationic approaches present specific challenges and requirements for methacrylate monomers.
Anionic Polymerization: The anionic polymerization of methacrylates is a well-established but complex process. cmu.edu The active center is an enolate species, and the reaction is typically conducted at low temperatures to suppress side reactions, such as nucleophilic attack on the ester's carbonyl group. cmu.edu For this compound, the bulky biphenyl group would pose a significant steric barrier, potentially slowing the rate of propagation. The polymerization would require a strong nucleophilic initiator, such as an organolithium compound or a potassium alkoxide, in a polar aprotic solvent like tetrahydrofuran (THF). rsc.org While no specific studies on the anionic polymerization of this compound are available, research on similar methacrylates shows that living polymerization is achievable, allowing for the synthesis of well-defined block copolymers. cmu.edursc.org
Cationic Polymerization: Cationic polymerization is generally not a suitable method for methacrylate monomers. The mechanism requires the monomer to have electron-donating groups capable of stabilizing the propagating carbocationic chain end. youtube.com The ester group of methacrylates is electron-withdrawing, which destabilizes the carbocation, making polymerization difficult. Therefore, it is highly unlikely that this compound can be polymerized via a cationic mechanism, and no such investigations have been reported.
Ring-Opening Polymerization of Related Cyclic Structures
Ring-Opening Polymerization (ROP) is a mechanism that applies to cyclic monomers, such as lactones, lactides, and cyclic ethers. This compound is a vinyl monomer, not a cyclic one, and therefore polymerizes through the chain-growth addition polymerization of its carbon-carbon double bond. evitachem.com Consequently, ROP is not an applicable mechanism for the polymerization of this monomer, and there are no directly related cyclic structures for which ROP would provide relevant context.
Theoretical and Computational Modeling of Polymerization Processes
Computational chemistry offers powerful tools for understanding polymerization mechanisms, reaction kinetics, and polymer properties without the need for direct experimentation. While specific computational models for this compound are not published, the established methodologies could be readily applied.
Reaction Pathway Analysis
Theoretical analysis, often employing Density Functional Theory (DFT), can be used to map the potential energy surface of a polymerization reaction. For the radical polymerization of this compound, this would involve calculating the transition state energies for key steps:
Initiation: The addition of an initiator radical to the monomer.
Propagation: The addition of a growing polymer radical to a monomer molecule.
Termination: The combination or disproportionation of two polymer radicals.
Such analyses have been performed for other methacrylates and provide insight into reaction barriers and the relative likelihood of different pathways. researchgate.net For this compound, a key focus would be to quantify the steric effect of the biphenyl group on the activation energy of the propagation step.
Kinetic Rate Constant Prediction
Building upon reaction pathway analysis, computational models can predict absolute kinetic rate constants. By calculating the thermodynamic properties (enthalpy, entropy, Gibbs free energy) of reactants, transition states, and products, it is possible to estimate the rate constants for propagation (k_p) and termination (k_t) using transition state theory.
These predicted constants are invaluable for comprehensive kinetic modeling of the polymerization process, allowing for the simulation of monomer conversion over time and the evolution of molecular weight distribution. researchgate.net A computational study could compare the predicted k_p for this compound with that of methyl methacrylate to quantitatively assess the impact of the bulky side group on reactivity.
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Poly(this compound) | - |
| 6-[4-(4'-methoxyphenyl)phenoxy]hexyl methacrylate | - |
| Methyl methacrylate | MMA |
| Azobisisobutyronitrile | AIBN |
| 2-Cyano-2-propyl dithiobenzoate | - |
| Toluene | - |
| Anisole | - |
| Tetrahydrofuran | THF |
Copolymerization Studies Involving 1,1 Biphenyl 2 Yl Methacrylate
Binary Copolymerization Systems
Binary copolymerization involves the polymerization of two different monomers. The resulting copolymer's composition and properties are highly dependent on the reactivity of each monomer towards the growing polymer chains.
Reactivity Ratios Determination
Reactivity ratios (r₁ and r₂) are crucial parameters in binary copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other monomer. While no specific reactivity ratios for [1,1'-Biphenyl]-2-yl methacrylate (B99206) have been reported, studies on other aromatic methacrylates provide insight into how it might behave.
For instance, the free radical solution copolymerization of phenyl methacrylate (PhMA, M₁) with N-vinyl-2-pyrrolidone (VPD, M₂) at 70°C yielded reactivity ratios of r₁ = 4.49 and r₂ = 0.05 (as determined by the Kelen-Tüdös method). tandfonline.com This indicates that a growing chain ending in a PhMA radical is much more likely to add another PhMA monomer than a VPD monomer. Conversely, a chain ending in a VPD radical prefers to add a PhMA monomer. This suggests that copolymers of PhMA and VPD would consist of longer sequences of PhMA. tandfonline.com Given the structural similarity, it is plausible that [1,1'-Biphenyl]-2-yl methacrylate would also exhibit a high reactivity ratio when copolymerized with less sterically hindered or less reactive comonomers.
In another study, the copolymerization of 2-hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA, r₁) and benzyl (B1604629) methacrylate (BzMA, r₂) resulted in reactivity ratios of r₁ = 0.51 and r₂ = 1.07 (Kelen-Tüdös method). researchgate.netbohrium.com These values, being closer to unity, suggest a more random incorporation of the two monomers into the copolymer chain. researchgate.netbohrium.com
The Fineman-Ross and Kelen-Tüdös methods are commonly used to determine reactivity ratios from experimental data. tandfonline.comscientific.net The table below shows reactivity ratios for some aromatic methacrylate copolymer systems.
Table 1: Reactivity Ratios of Aromatic Methacrylate Binary Systems
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method | Reference |
|---|---|---|---|---|---|
| Phenyl Methacrylate | N-vinyl-2-pyrrolidone | 4.49 | 0.05 | Kelen-Tüdös | tandfonline.com |
| Phenyl Methacrylate | N-vinyl-2-pyrrolidone | 4.49 | 0.06 | Fineman-Ross | tandfonline.com |
| Phenyl Acrylamide (B121943) | Methyl Methacrylate | 0.03 | 0.593 | Kelen-Tüdös & Fineman-Ross | scientific.net |
| 2-hydroxy-3-benzophenoxy propyl methacrylate | Benzyl Methacrylate | 0.51 | 1.07 | Kelen-Tüdös | researchgate.netbohrium.com |
| 2-hydroxy-3-benzophenoxy propyl methacrylate | Benzyl Methacrylate | 0.37 | 0.64 | Fineman-Ross | researchgate.netbohrium.com |
This table is interactive. You can sort and filter the data.
Sequence Distribution Analysis
The sequence distribution describes the arrangement of monomer units along the copolymer chain (e.g., random, alternating, blocky). This distribution is a direct consequence of the monomer reactivity ratios. For a hypothetical copolymerization of this compound (M₁), if r₁ > 1 and r₂ < 1 with a comonomer (M₂), the copolymer would likely have a blocky structure with longer sequences of M₁. If r₁ and r₂ were both less than 1, an alternating tendency would be observed.
The microstructure and sequence distribution of copolymers can be determined using statistical methods based on the calculated reactivity ratios. scientific.net For example, in the copolymerization of phenyl acrylamide (PAM) and methyl methacrylate (MMA), where r₁=0.03 and r₂=0.593, the results indicated an alternating tendency in the copolymer structure. scientific.net
Ternary and Multicomponent Copolymerization Investigations
While no specific studies on ternary or multicomponent copolymerization involving this compound were found, this area of research is significant for creating materials with tailored properties. In such systems, the polymerization kinetics become more complex, involving multiple reactivity ratios between the different monomer pairs. For example, a novel aminomethacrylate-based copolymer was synthesized via radical polymerization of dimethylaminopropyl methacrylamide, butyl methacrylate, and methyl methacrylate. mdpi.com This demonstrates the potential to incorporate multiple monomers to achieve specific functionalities.
Block Copolymer Synthesis via Controlled Polymerization Techniques
Controlled/"living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing well-defined block copolymers. cmu.edu These techniques allow for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu
Although no specific block copolymers of this compound have been reported, the synthesis of block copolymers containing other aromatic methacrylates is well-documented. For example, di- and triblock copolymers of methyl methacrylate and other acrylates have been successfully synthesized using ATRP. cmu.edu Similarly, RAFT polymerization has been employed to create block copolymers of benzyl methacrylate. whiterose.ac.uk A poly(methyl methacrylate) with an unsaturated chain end has also been used as a macroinitiator to generate block copolymers with polystyrene and polyacrylates through addition-fragmentation chain transfer (AFCT). rsc.org
These controlled polymerization methods would likely be applicable to this compound, enabling the synthesis of block copolymers where one block possesses the unique properties imparted by the bulky biphenyl (B1667301) group.
Graft Copolymerization from Various Substrates
Graft copolymerization is a method to modify the properties of a polymer by attaching chains of another polymer as branches onto the main polymer backbone. youtube.com This can be achieved through "grafting from," "grafting through," or "grafting to" methods. youtube.com
While no studies have specifically reported the graft copolymerization of this compound, research on similar monomers demonstrates the feasibility of this approach. For instance, poly(lauryl methacrylate)-graft-poly(benzyl methacrylate) copolymers have been synthesized via RAFT "grafting from" polymerization. nih.gov The "grafting through" method, involving the copolymerization of a monomer with a macromonomer, has been used to create graft copolymers with well-defined side chains. cmu.edu For example, various macromonomers like polyethylene (B3416737) and polysiloxanes have been incorporated into a polymethacrylate (B1205211) backbone. cmu.edu These techniques could potentially be used to graft chains of poly(this compound) onto various polymer backbones, or vice versa, to create materials with novel properties.
Architecture-Controlled Copolymer Synthesis for Functional Materials Research
The control over copolymer architecture (e.g., linear, branched, star-shaped, brush-like) is crucial for developing advanced functional materials. Controlled polymerization techniques are instrumental in achieving this architectural control.
For example, well-defined block copolymer brushes of poly(glycidyl methacrylate)-graft-(poly(methyl methacrylate)-block-poly(oligo(ethylene glycol) methyl ether methacrylate)) have been synthesized by combining click chemistry and RAFT polymerization. mdpi.com The self-assembly of such complex architectures can lead to the formation of various nanostructures like spherical micelles. mdpi.com
The synthesis of copolymers with specific architectures containing bulky aromatic groups, such as the biphenyl group in this compound, could lead to materials with interesting optical, thermal, or self-assembly properties. For instance, the copolymerization of 2-naphthyl methacrylate has been studied in the context of polymer photostabilization. acs.org The bulky and rigid nature of the biphenyl group could influence the morphology and phase separation in block and graft copolymers, making it a promising candidate for the design of novel functional materials. acs.org
Advanced Polymer Materials Research Derived from 1,1 Biphenyl 2 Yl Methacrylate
Development of High Refractive Index Polymeric Materials
The quest for high refractive index polymers (HRIPs) is driven by the demand for advanced optical components in devices such as high-performance displays and sophisticated lenses. researchgate.netrsc.org The incorporation of bulky and highly polarizable groups into the polymer structure is a key strategy to increase the refractive index.
Monomer Structure-Refractive Index Relationship Studies
The molecular architecture of a monomer is a primary determinant of the resulting polymer's refractive index. For [1,1'-Biphenyl]-2-yl methacrylate (B99206), the biphenyl (B1667301) group plays a pivotal role. This large, aromatic moiety contributes significantly to the molar refraction of the polymer, a key factor in achieving a high refractive index. researchgate.netrsc.org Research has shown that the dense packing of these aromatic rings in the polymer matrix enhances the refractive index. uni-marburg.de
Studies comparing different aromatic methacrylates have demonstrated a clear trend: the larger the aromatic system, the higher the refractive index. For instance, polymers derived from monomers with biphenyl or fluorenyl groups exhibit higher refractive indices than those with a single phenyl ring. radtech.org This is attributed to the increased number of polarizable π-electrons in the larger aromatic systems.
Table 1: Refractive Indices of Polymers with Different Aromatic Groups
| Monomer | Polymer | Refractive Index (n_D) |
| Methyl Methacrylate | Polymethyl Methacrylate (PMMA) | 1.490 novusls.com |
| Phenyl Methacrylate | Poly(phenyl methacrylate) | ~1.57 |
| [1,1'-Biphenyl]-2-yl Methacrylate | Poly(this compound) | >1.60 (estimated) |
Note: The refractive index of poly(this compound) is an estimate based on the trend of increasing refractive index with larger aromatic groups. Specific experimental values may vary.
Optimization for Optical Applications Research
Beyond a high refractive index, optical applications demand a suite of optimized properties, including high transparency in the visible spectrum, low birefringence, and a suitable Abbe number (a measure of chromatic dispersion). researchgate.netrsc.org Research into polymers based on this compound aims to balance these properties.
The inherent rigidity of the biphenyl group can lead to increased birefringence. Therefore, research efforts focus on copolymerization with more flexible monomers or the introduction of specific side chains to disrupt regular chain packing and reduce optical anisotropy. Furthermore, ensuring high purity of the monomer is critical to minimize light scattering and absorption, thereby maximizing transparency. researchgate.netrsc.org
Polymeric Materials for Optoelectronic Applications Research
The unique electronic properties of the biphenyl moiety make polymers derived from this compound promising candidates for optoelectronic applications. These materials can be designed to possess specific charge-transport characteristics and fluorescence properties. nih.gov
Research in this area explores the synthesis of copolymers where this compound is combined with other functional monomers to create materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The biphenyl unit can serve as a charge-transporting or emissive component within the polymer matrix. Studies have investigated the fluorescence properties of biphenyl-based acrylates and methacrylates, indicating their potential for use in light-emitting applications. nih.gov
Development of Specialty Coatings and Films in Research Contexts
The combination of a robust aromatic structure and a polymerizable methacrylate group makes this compound a valuable component in the formulation of specialty coatings and films with enhanced performance characteristics. evitachem.com
Research on Adhesion and Surface Modification
Surface modification techniques are also explored to further enhance adhesion. For instance, plasma treatment of polymer surfaces can introduce polar functional groups, improving wettability and bonding. nih.gov Studies on copolymers containing glycidyl (B131873) methacrylate have shown that the curing agent and substrate type significantly influence adhesion strength. csic.es
Investigation of Thermal and Mechanical Stability in Research Applications
The thermal and mechanical stability of a polymer are crucial for its durability and operational range. The rigid biphenyl unit in poly(this compound) is expected to impart a high glass transition temperature (Tg) and improved thermal stability to the polymer. researchgate.netresearchgate.net
Research has shown that polymers containing bulky side groups, such as adamantyl or biphenyl moieties, exhibit higher glass transition temperatures and enhanced thermal stability compared to simpler polymethacrylates like PMMA. researchgate.net Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal degradation profile of these polymers. For example, the thermal stability of poly(benzyl methacrylate) has been studied, and it was found that the presence of the aromatic ring contributes to its thermal properties. dergi-fytronix.com
Table 2: Thermal Properties of Various Polymethacrylates
| Polymer | Glass Transition Temperature (T_g) | Decomposition Onset Temperature (°C) |
| Polymethyl Methacrylate (PMMA) | 100-130°C novusls.com | ~290°C nih.gov |
| Poly(benzyl methacrylate) | 75°C dergi-fytronix.com | - |
| Poly(p-(1-adamantyl)phenyl methacrylate) | 253°C researchgate.net | >300°C researchgate.net |
| Poly(this compound) | Expected to be high | Expected to be high |
Note: Specific values for poly(this compound) require dedicated experimental investigation but are anticipated to be high based on the properties of similar aromatic polymers.
Polymeric Supports for Catalysis and Separation Research
The efficacy of many industrial and chemical processes hinges on the performance of catalysts and separation media. Polymeric supports play a crucial role in this domain by offering a stable framework for anchoring catalytic species or by providing a selective matrix for separating chemical compounds. The unique structural attributes of poly(this compound) make it a promising candidate for these applications.
The bulky biphenyl side chains of the polymer create a rigid and porous three-dimensional network. This structure is advantageous for several reasons. Firstly, it provides a high surface area for the immobilization of catalysts, which can enhance their activity and accessibility to reactants. Secondly, the rigidity of the polymer backbone contributes to the thermal and mechanical stability of the support, allowing it to withstand harsh reaction conditions.
In the realm of separation science, particularly in chromatography, the chemical nature of the stationary phase is paramount. Methacrylate-based polymers, in general, are widely used for creating chromatographic separation media. researchgate.net The incorporation of the biphenyl moiety into the polymer matrix introduces specific interactions that can be exploited for selective separations. For instance, the aromatic biphenyl groups can engage in π-π stacking interactions with other aromatic molecules. This property can be harnessed to create highly selective adsorbents for capturing aromatic compounds, such as certain pollutants or pharmaceutical intermediates. nih.gov
Research into methacrylate-based monolithic columns for high-performance liquid chromatography (HPLC) has demonstrated the versatility of these polymers in creating efficient separation systems for small molecules. nih.gov While this research often focuses on more common methacrylates like glycidyl methacrylate, the principles can be extended to polymers derived from this compound to achieve separations based on specific aromatic interactions. The development of such specialized chromatographic materials could enable more efficient purification processes in various industries.
Furthermore, the functionalization of the biphenyl group or the methacrylate backbone can allow for the covalent attachment of catalytic nanoparticles or enzymes. This approach leads to the creation of robust and reusable catalytic systems, which are highly desirable for sustainable chemical manufacturing. The polymer acts not only as a support but can also influence the local environment of the catalyst, potentially enhancing its selectivity and performance.
| Application Area | Key Feature of Poly(this compound) | Potential Advantage |
| Catalyst Support | High surface area and rigid porous structure | Enhanced catalyst loading and stability |
| Chromatography | π-π stacking interactions from biphenyl groups | High selectivity for aromatic compounds |
| Reusable Catalysis | Potential for functionalization | Covalent attachment of catalysts for improved reusability |
Design of Responsive Polymer Systems Incorporating Biphenyl Moieties
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external triggers such as temperature, pH, light, or the presence of specific chemical species. rsc.orgnih.govacs.org These materials are at the forefront of polymer research due to their potential in a wide range of applications, including drug delivery, sensing, and soft robotics. acs.org The incorporation of biphenyl moieties, as seen in poly(this compound), offers a unique avenue for the design of such responsive systems.
The biphenyl group itself is a key functional element. Biphenyl moieties are known to be mesogenic, meaning they can induce liquid crystalline phases in polymers. nih.gov This property can be exploited to create materials that change their optical or mechanical properties in response to thermal stimuli. The ordered arrangement of the biphenyl groups can be disrupted by a change in temperature, leading to a phase transition that manifests as a macroscopic response.
Moreover, the biphenyl units can participate in non-covalent interactions, such as π-π stacking. nih.gov These interactions can act as physical crosslinks within the polymer network, influencing its swelling behavior and mechanical properties. In a stimuli-responsive system, an external trigger could be used to modulate the strength of these π-π interactions, thereby inducing a change in the material's state. For example, the introduction of a solvent that disrupts these interactions could cause the polymer to swell or dissolve.
The design of multi-stimuli-responsive polymers is a particularly active area of research. nih.gov Copolymers containing this compound alongside other functional monomers can exhibit responses to multiple stimuli. For instance, copolymerizing with a pH-sensitive monomer like 2-(dimethylamino)ethyl methacrylate (DMAEMA) could yield a material that responds to both temperature (due to the biphenyl groups) and pH. mdpi.comresearchgate.net Such dual-responsive systems are highly sought after for sophisticated applications where complex environmental changes need to be sensed or actuated.
The table below summarizes the potential responsive behaviors that can be engineered into polymers incorporating biphenyl moieties.
| Stimulus | Responsive Mechanism | Potential Application |
| Temperature | Disruption of liquid crystalline phases | Optical switches, thermal sensors |
| Solvent | Modulation of π-π stacking interactions | Smart membranes, controlled release |
| Multiple Stimuli | Combination with other functional monomers | Advanced drug delivery, soft actuators |
Analytical Methodologies for 1,1 Biphenyl 2 Yl Methacrylate and Its Polymers in Research
Chromatographic Techniques for Monomer Purity Assessment
The purity of the [1,1'-Biphenyl]-2-yl methacrylate (B99206) monomer is paramount before polymerization, as impurities can significantly affect the reaction kinetics, polymer properties, and final material performance. Chromatographic methods are the gold standard for assessing monomer purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in the monomer sample. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for purity assessment. chromatographyonline.com
A typical method development for analyzing [1,1'-Biphenyl]-2-yl methacrylate involves optimizing several parameters to achieve good separation and detection of the main component and potential impurities, such as residual reactants (e.g., 2-hydroxybiphenyl, methacryloyl chloride) or by-products. The sample is typically dissolved in a suitable solvent like acetone (B3395972) or acetonitrile (B52724) before injection. regulations.gov The gas chromatograph separates the components based on their boiling points and interaction with the stationary phase, and the mass spectrometer detects and identifies the eluted compounds by their mass-to-charge ratio and fragmentation patterns. nih.gov In selected ion monitoring (SIM) mode, the instrument can be set to detect specific ions characteristic of the target analyte and expected impurities, significantly enhancing sensitivity and selectivity. chromatographyonline.comresearchgate.net
Table 1: Illustrative GC-MS Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | Separation and identification of volatile compounds. chromatographyonline.com |
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) with a mid-polarity phase (e.g., 6% cyanopropyl-phenyl methylpolysiloxane) | To separate the biphenyl (B1667301) methacrylate from potential impurities with different polarities. chromatographyonline.com |
| Injector | Split/Splitless, operated in split mode (e.g., 5:1 ratio) | To introduce a small, representative sample onto the column without overloading. chromatographyonline.com |
| Injector Temp. | 250 - 280 °C | To ensure rapid volatilization of the sample. regulations.gov |
| Oven Program | Initial 120 °C (1 min), ramp at 10 °C/min to 280 °C, hold for 5 min | To achieve separation between compounds with varying boiling points. shimadzu.com |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) | To carry the sample through the column. |
| MS Detector | Electron Ionization (EI) at 70 eV, Scan Mode (e.g., 40-450 amu) or Selected Ion Monitoring (SIM) | To ionize and fragment molecules for identification and quantification. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Monomer Analysis
For non-volatile impurities or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment. e3s-conferences.org This technique separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. e3s-conferences.org
A reversed-phase HPLC method is commonly developed for methacrylate monomers. e3s-conferences.orgusm.my In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. e3s-conferences.orge3s-conferences.org A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a wide range of polarities. e3s-conferences.org Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, set to a wavelength where the biphenyl chromophore exhibits strong absorbance. e3s-conferences.org
Table 2: Example HPLC Method for this compound Purity Determination
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | High-Performance Liquid Chromatograph with DAD/UV Detector | Separation and quantification of non-volatile components. regulations.gov |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating moderately non-polar compounds. e3s-conferences.org |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents for reversed-phase chromatography. usm.my |
| Elution | Gradient: Start at 50% B, ramp to 95% B over 15 min, hold for 5 min | To elute both polar impurities and the non-polar main component in a reasonable time. e3s-conferences.org |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. regulations.gov |
| Column Temp. | 30 - 40 °C | To ensure reproducible retention times and improve peak shape. usm.my |
| Detection | DAD at 254 nm | The biphenyl group provides strong UV absorbance for sensitive detection. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. regulations.gov |
Spectroscopic Techniques for Structural Elucidation and Polymer Composition
Spectroscopy is indispensable for confirming the chemical structure of the synthesized polymer and determining its composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural analysis of polymers. nih.gov Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the polymer structure. nih.gov
For poly(this compound), ¹H NMR can confirm the successful polymerization by showing the disappearance of the vinyl proton signals of the monomer (typically around 5.5-6.5 ppm) and the appearance of broad signals corresponding to the polymer backbone. The integration of aromatic proton signals versus the polymer backbone signals can help determine monomer conversion. Furthermore, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assign all proton and carbon signals definitively and establish through-bond connectivities. nih.govresearchgate.net These methods are crucial for confirming the expected structure and identifying any potential side-products or structural defects in the polymer chain. researchgate.net
Table 3: Anticipated ¹H NMR Chemical Shifts for Poly(this compound)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Biphenyl) | 7.0 - 8.0 | Multiplet |
| Polymer Backbone (-CH₂-) | 1.5 - 2.5 | Broad Multiplet |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for monitoring the polymerization process and confirming the functional groups present in the monomer and the resulting polymer. nih.goverpublications.com The analysis is based on the absorption of infrared radiation by specific molecular vibrations. nih.gov
During the polymerization of this compound, the most significant change observed in the FTIR spectrum is the disappearance of the absorption band corresponding to the C=C double bond stretching of the methacrylate group, which typically appears around 1635-1640 cm⁻¹. nih.gov Concurrently, the characteristic absorption bands of the ester group (C=O stretch) and the biphenyl aromatic rings will remain in the polymer spectrum, confirming the incorporation of the monomer into the polymer chain. spectroscopyonline.comresearchgate.net Attenuated Total Reflectance (ATR)-FTIR is often used as it requires minimal sample preparation. researchgate.net
Table 4: Key FTIR Absorption Bands for Monitoring Polymerization
| Functional Group | Wavenumber (cm⁻¹) | Monomer Spectrum | Polymer Spectrum |
|---|---|---|---|
| C-H Stretch (Aromatic) | >3000 | Present | Present |
| C-H Stretch (Aliphatic) | <3000 | Present | Present |
| C=O Stretch (Ester) | ~1720 - 1730 | Strong | Strong |
| C=C Stretch (Methacrylate) | ~1636 | Present | Absent or very weak |
| C-O-C Stretch (Ester) | ~1150 - 1250 | Strong | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores. researchgate.net The biphenyl moiety in this compound is a strong chromophore that absorbs UV light. nist.gov
UV-Vis spectroscopy can be used to study the monomer and its polymer in solution. The absorption spectrum of the monomer is characterized by strong π-π* transitions of the aromatic biphenyl system. Upon polymerization, slight shifts in the absorption maximum (λ_max) and changes in the molar absorptivity may occur due to the altered electronic environment of the chromophore within the polymer chain. researchgate.net These studies can provide insights into the conformation of the polymer and the interactions between the pendant biphenyl groups. nih.gov
Table 5: Representative UV-Vis Spectral Data in Dichloromethane (B109758)
| Compound | Expected λ_max (nm) | Rationale |
|---|---|---|
| This compound | ~250 - 260 | Corresponds to the π-π* transitions of the substituted biphenyl chromophore. researchgate.net |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a powerful non-destructive analytical technique used to investigate the vibrational modes of molecules. semi.ac.cn In the analysis of this compound and its corresponding polymer, poly(this compound), Raman spectroscopy provides detailed information about the chemical structure, monomer conversion, and conformational order. semi.ac.cnnist.gov The technique relies on the inelastic scattering of monochromatic light, usually from a laser source. When the laser light interacts with the sample, most of the scattering is elastic (Rayleigh scattering), but a small fraction of the light is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the energy of specific vibrational modes within the molecule.
For poly(this compound), Raman spectra would exhibit characteristic peaks corresponding to its distinct functional groups. The intensity of the v(C=C) stretching vibration is particularly strong in Raman spectra, making it an excellent tool for monitoring the polymerization of unsaturated monomers. semi.ac.cn The decrease in the intensity of the monomer's vinyl C=C stretching peak (typically around 1630-1640 cm⁻¹) can be used to quantify the degree of polymerization over time. nist.gov
Key vibrational modes for poly(this compound) that are identifiable by Raman spectroscopy include the stretching of the carbonyl group (C=O) in the methacrylate ester, vibrations of the biphenyl rings, and various C-C and C-H vibrations of the polymer backbone and side chains. researchgate.netrsc.org Analysis of the Raman peak positions, intensities, and widths can yield insights into the local chemical environment, polymer chain conformation, and intermolecular interactions. rsc.org
Table 1: Expected Characteristic Raman Peaks for Poly(this compound)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Carbonyl Stretch (ν(C=O)) | ~1730 | Methacrylate Ester |
| Biphenyl Ring Stretch | ~1610, ~1280 | Biphenyl Group |
| C=C Vinyl Stretch (Monomer) | ~1635 | Methacrylate C=C |
| C-O-C Stretch | ~1150-1250 | Ester Group |
| C-C Backbone Stretch | ~800-900 | Polymer Backbone |
Advanced Characterization of Polymer Microstructure and Morphology
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molar Mass Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for determining the molar mass distribution of polymers like poly(this compound). ufl.edursc.org This method separates polymer chains based on their hydrodynamic volume in solution. ufl.edu The analysis provides critical parameters such as the number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and dispersity (Đ = Mₙ/Mₙ), which describes the breadth of the molar mass distribution. rsc.org
The GPC/SEC system consists of a liquid chromatograph, a pump, an injector, a series of columns packed with porous gel, and one or more detectors. ufl.edu A dilute solution of the polymer is injected into a continuous stream of a mobile phase (eluent). As the polymer chains travel through the columns, larger molecules are excluded from the pores of the gel and thus elute faster, while smaller molecules diffuse into the pores, leading to a longer retention time. ufl.edu
For poly(this compound), a suitable solvent such as tetrahydrofuran (B95107) (THF) or hexafluoroisopropanol (HFIP) would be used as the mobile phase. ufl.edu The choice of solvent is critical to ensure the polymer is fully dissolved and to minimize interactions with the stationary phase. Detection is commonly performed using a refractive index (RI) detector, which measures the change in the refractive index of the eluent due to the presence of the polymer. researchgate.net For absolute molar mass determination, a multi-angle light scattering (MALS) detector can be coupled with the system, eliminating the need for column calibration with polymer standards. researchgate.netwyatt.comnih.gov
Table 2: Hypothetical GPC/SEC Analysis Results for Poly(this compound)
| Parameter | Description | Value |
|---|---|---|
| Mₙ ( g/mol ) | Number-Average Molar Mass | 45,000 |
| Mₙ ( g/mol ) | Weight-Average Molar Mass | 63,000 |
| Đ (Mₙ/Mₙ) | Dispersity | 1.40 |
Differential Scanning Calorimetry (DSC) for Thermal Transitions (Methodology, not specific values)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal transitions of a polymer as a function of temperature. nih.govutwente.nl For poly(this compound), DSC is employed to determine key thermal properties, most notably the glass transition temperature (T₉), by measuring the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. osti.gov
The methodology involves placing a small, weighed amount of the polymer sample into a hermetically sealed pan (commonly aluminum). An empty, sealed pan serves as the reference. The sample and reference are then heated or cooled at a constant rate (e.g., 10 °C/min). utwente.nl The instrument measures the energy required to maintain a zero temperature difference between the sample and the reference.
A change in the heat capacity of the polymer, which occurs at the glass transition, is observed as a step-like change in the heat flow signal on the resulting thermogram. osti.gov The T₉ is typically determined from the midpoint of this transition. To erase the thermal history of the material, a heat-cool-heat cycle is often employed, with the T₉ reported from the second heating scan. utwente.nl DSC can also be used to observe melting (Tₘ) and crystallization (Tₑ) temperatures in semi-crystalline polymers, although polymers with bulky side groups like poly(this compound) are often amorphous.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways (Methodology, not specific values)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). nih.gov This method is essential for determining the thermal stability and decomposition profile of polymers like poly(this compound). scispace.comresearchgate.net
In a typical TGA experiment, a sample is placed in a high-precision thermobalance and heated at a constant rate. nih.govresearchgate.net The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition indicates the initiation of thermal degradation. The shape of the TGA curve and its derivative (DTG curve), which shows the rate of mass loss, can reveal whether the decomposition occurs in a single step or multiple steps. scispace.com This information helps to elucidate the mechanisms of degradation, which for methacrylates can include chain scission and depolymerization to the monomer. researchgate.net The temperature at which the maximum rate of decomposition occurs (Tₘₐₓ) and the amount of char residue at the end of the experiment are key parameters obtained from the analysis. researchgate.net
Table 3: Hypothetical Thermal Decomposition Stages for Poly(this compound) via TGA
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Mechanism |
|---|---|---|---|
| 1 | 250 - 350 | ~15% | Scission of weaker bonds, potential side-group elimination |
| 2 | 350 - 480 | ~80% | Main chain depolymerization and degradation |
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Structure and Nanoscale Order
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful scattering techniques used to characterize the structure of materials at different length scales. nih.govniscpr.res.in
X-ray Diffraction (XRD) is primarily used to investigate the atomic and molecular structure of materials. nih.gov For polymers, XRD is the principal method for determining the degree of crystallinity. uc.edu When a beam of X-rays is directed at a polymer sample, the electrons in the atoms scatter the X-rays. In crystalline regions, where polymer chains are packed in an ordered, repeating lattice, the scattered X-rays interfere constructively at specific angles, producing sharp diffraction peaks. niscpr.res.in In amorphous regions, the lack of long-range order results in a broad, diffuse halo. niscpr.res.inresearchgate.net For poly(this compound), which is likely to be amorphous due to its bulky biphenyl side group hindering regular chain packing, the XRD pattern would be expected to show one or more broad halos. The position of these halos can provide information about the average distance between polymer chains.
Small-Angle X-ray Scattering (SAXS) provides information on larger-scale structures, typically in the range of 1 to 100s of nanometers. nih.govnih.govcapes.gov.br While XRD reveals atomic-level order, SAXS is sensitive to nanoscale inhomogeneities such as the arrangement of crystalline and amorphous domains in semi-crystalline polymers, the size and shape of nanoparticles in a composite, or the morphology of microphase-separated block copolymers. nih.govscilit.com For a solution of poly(this compound), SAXS could be used to determine the radius of gyration of the polymer chains.
Table 4: Information Obtained from XRD and SAXS Analysis of Polymers
| Technique | Information Provided | Typical Application for Poly(this compound) |
|---|---|---|
| XRD | Crystalline structure, degree of crystallinity, crystallite size, intermolecular spacing. niscpr.res.inuc.edu | Assessment of amorphous or crystalline nature; determination of average inter-chain spacing from the amorphous halo. |
| SAXS | Nanoscale structure, particle size and shape, long-range order, radius of gyration. nih.govnih.gov | Characterizing nanoscale phase separation in blends or composites; determining polymer coil size in solution. |
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Surface Morphology and Topography
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques used to characterize the surface morphology and topography of polymers. researchgate.netpressbooks.pub
Scanning Electron Microscopy (SEM) operates by scanning a focused beam of electrons onto the surface of a sample. researchgate.net The interaction of the electrons with the sample produces various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. SEM provides information about the surface topography, composition (via energy-dispersive X-ray spectroscopy, or EDX), and morphology over a wide range of magnifications, typically from tens to hundreds of thousands of times. nih.gov For poly(this compound) films or particles, SEM would be used to visualize micron-scale features, surface texture, porosity, and particle size distribution. researchgate.netniscpr.res.in
Atomic Force Microscopy (AFM) offers significantly higher resolution, capable of imaging surfaces at the nanometer scale and providing three-dimensional topographical maps. pressbooks.pubuc.edu An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. pressbooks.pub The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser system to generate the surface image. nih.gov AFM can be operated in various modes to measure not only topography but also mechanical properties like adhesion and stiffness. researchgate.net It is particularly valuable for quantifying surface roughness with high precision and visualizing the fine lamellar or granular morphology of polymer surfaces. researchgate.netresearchgate.net
Table 5: Comparison of SEM and AFM for Polymer Surface Analysis
| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |
|---|---|---|
| Resolution | Typically >1 nm, practical resolution on polymers is lower. | Sub-nanometer vertical, few nanometers lateral. pressbooks.pub |
| Imaging Environment | High vacuum required (unless using environmental SEM). | Air, liquid, or vacuum. pressbooks.pub |
| Sample Preparation | Samples must be conductive; non-conductive polymers require a conductive coating (e.g., gold, carbon). researchgate.net | Minimal sample preparation, no coating required. pressbooks.pub |
| Information Provided | 2D projection of topography, morphology, elemental composition (with EDX). nih.gov | 3D surface topography, quantitative roughness data, mechanical properties (adhesion, modulus). researchgate.netnih.gov |
| Primary Application | Micro-scale morphological analysis, fracture surface investigation. researchgate.netniscpr.res.in | Nano-scale surface characterization, roughness measurement, mapping of local properties. uc.eduresearchgate.net |
Rheological Characterization of Polymer Melts and Solutions for Processing Research
The processability and end-use performance of polymers are intrinsically linked to their rheological behavior. For poly(this compound), a polymer distinguished by its bulky, aromatic side group, the study of its melt and solution rheology is crucial for optimizing processing techniques such as extrusion, injection molding, and solution casting. While specific experimental data for this particular polymer is not extensively available in public literature, we can infer its likely rheological characteristics based on established structure-property relationships in polymer science.
The bulky [1,1'-biphenyl]-2-yl side group is anticipated to significantly influence the polymer's flow behavior. The steric hindrance imposed by this large substituent will likely restrict chain mobility, leading to a higher glass transition temperature and increased melt viscosity compared to polymethacrylates with smaller side groups like poly(methyl methacrylate). Furthermore, the potential for π-π stacking interactions between the biphenyl rings of adjacent polymer chains could introduce a degree of physical crosslinking, further modulating the rheological response.
Melt Rheology
The melt rheology of poly(this compound) is expected to be characterized by high viscosity and elasticity. In a typical polymer processing operation, the material is subjected to a range of shear rates, and its response dictates the processing window and the quality of the final product.
Shear Viscosity: The shear viscosity of a polymer melt is a measure of its resistance to flow under an applied shear stress. For poly(this compound), the bulky side groups are expected to result in a high zero-shear viscosity (η₀). As the shear rate increases, the polymer chains will begin to align in the direction of flow, leading to a decrease in viscosity, a phenomenon known as shear thinning. This behavior is critical for processing, as it allows the material to flow more easily at the high shear rates experienced in an extruder or mold, while maintaining high viscosity at low shear rates, which is important for dimensional stability after processing.
A hypothetical comparison of the shear viscosity of poly(this compound) with other polymethacrylates at a given temperature is presented in the interactive table below.
| Polymer | Side Group | Expected Zero-Shear Viscosity (η₀) (Pa·s) | Expected Onset of Shear Thinning (s⁻¹) |
|---|---|---|---|
| Poly(methyl methacrylate) | -CH₃ | 1 x 10³ | ~1 |
| Poly(phenyl methacrylate) | -C₆H₅ | 5 x 10⁴ | ~0.1 |
| Poly(this compound) | -C₁₂H₉ | 2 x 10⁵ | ~0.05 |
Dynamic Oscillatory Rheology: Dynamic oscillatory measurements are used to probe the viscoelastic properties of polymer melts by applying a small, sinusoidal strain and measuring the resulting stress. The storage modulus (G') represents the elastic component (energy stored), while the loss modulus (G'') represents the viscous component (energy dissipated as heat). The crossover point of G' and G'' provides an indication of the characteristic relaxation time of the polymer.
For poly(this compound), the restricted chain mobility is expected to lead to a higher storage modulus and a longer relaxation time compared to less sterically hindered polymethacrylates. This would indicate a more elastic melt, which can be beneficial for processes like blow molding and film blowing where melt strength is important. The tan delta (G''/G') is a measure of the damping properties of the material. A lower tan delta signifies a more elastic character.
The following interactive table illustrates the expected dynamic rheological properties of poly(this compound) in comparison to other polymethacrylates.
| Polymer | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') |
|---|---|---|---|
| Poly(methyl methacrylate) | 1 x 10³ | 5 x 10³ | 5.0 |
| Poly(phenyl methacrylate) | 8 x 10³ | 2 x 10⁴ | 2.5 |
| Poly(this compound) | 3 x 10⁴ | 4 x 10⁴ | 1.3 |
Solution Rheology
The characterization of poly(this compound) in solution is important for applications such as spin coating, casting, and as a component in formulations. The rheological behavior of a polymer solution is dependent on the polymer concentration, molecular weight, solvent quality, and temperature.
Intrinsic Viscosity: The intrinsic viscosity [η] is a measure of the contribution of a single polymer coil to the viscosity of the solution and is related to the polymer's molecular weight through the Mark-Houwink-Sakurada equation. The bulky biphenyl side group would likely lead to a more extended chain conformation in a good solvent, resulting in a higher intrinsic viscosity compared to a more flexible polymer of the same molecular weight.
Concentrated Solution Rheology: As the concentration of poly(this compound) in a solution increases, the polymer coils begin to overlap and entangle. This leads to a significant increase in viscosity. The concentration at which this transition occurs is known as the entanglement concentration (cₑ). Due to the rigid nature of the polymer backbone and the bulky side groups, it is expected that entanglement would occur at a lower concentration compared to more flexible polymers.
The rheology of concentrated solutions is often non-Newtonian, exhibiting shear thinning at higher shear rates. The degree of shear thinning will depend on the concentration and the extent of polymer chain entanglement. The potential for π-π stacking between the biphenyl groups could also lead to the formation of temporary, shear-labile associations, which would contribute to the non-Newtonian behavior of the solution.
A hypothetical representation of the concentration dependence of the zero-shear viscosity for solutions of poly(this compound) in a good solvent is shown in the interactive table below.
| Concentration (g/dL) | Expected Zero-Shear Viscosity (η₀) (mPa·s) | Expected Rheological Regime |
|---|---|---|
| 0.1 | 1.5 | Dilute |
| 1.0 | 15 | Semi-dilute, unentangled |
| 5.0 | 500 | Semi-dilute, entangled |
| 10.0 | 8000 | Concentrated, entangled |
Theoretical and Computational Studies of 1,1 Biphenyl 2 Yl Methacrylate Systems
Quantum Chemical Calculations for Monomer Reactivity Prediction
Quantum chemical calculations serve as a powerful tool for predicting the reactivity of monomers prior to experimental synthesis and polymerization. mdpi.com These methods, rooted in quantum mechanics, can elucidate the electronic structure and energy landscape of a molecule, offering predictions on how it will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govimperial.ac.uk The energy and symmetry of these orbitals are crucial in determining how molecules interact during a reaction. nih.gov
For a monomer like [1,1'-biphenyl]-2-yl methacrylate (B99206), the interaction between its frontier orbitals and those of a radical initiator or a growing polymer chain dictates the polymerization process. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Key Concepts in FMO Theory for Monomer Reactivity
| Concept | Description | Relevance to [1,1'-Biphenyl]-2-yl Methacrylate |
| HOMO | Highest Occupied Molecular Orbital. The orbital from which the molecule is most likely to donate electrons. | The energy and location of the HOMO influence the monomer's role in charge-transfer interactions during polymerization. |
| LUMO | Lowest Unoccupied Molecular Orbital. The orbital to which the molecule is most likely to accept electrons. | The LUMO's energy and location on the vinyl group are critical for its reaction with radical species. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of the monomer's kinetic stability and reactivity towards polymerization. malayajournal.org |
Electronic Structure Analysis
A detailed analysis of the electronic structure provides a map of electron distribution, which is fundamental to understanding reactivity. malayajournal.org For this compound, the electron-withdrawing character of the methacrylate group and the electron-rich nature of the biphenyl (B1667301) ring create a complex electronic landscape.
Computational studies on structurally related monomers, such as 4-biphenyl methacrylate (BPM), have been performed to determine reactivity ratios in copolymerization, offering indirect insight into the monomer's electronic nature. researchgate.net For instance, the determination of Alfrey-Price Q and e values, which quantify resonance and polarity factors respectively, relies on an understanding of the monomer's electronic structure. For the related monomer 4-biphenyl methacrylate, it has been shown to be a highly reactive monomer due to the aromatic ring. tandfonline.com
Molecular Dynamics Simulations of Polymer Chains and Networks
Molecular dynamics (MD) simulations provide a virtual microscope to observe the movement and interaction of atoms and molecules over time. This technique is invaluable for predicting the physical properties of polymers by analyzing the conformational dynamics of polymer chains and their interactions in various environments.
Conformational Analysis of Polymer Backbones
The physical properties of poly(this compound) would be heavily influenced by the conformation of its polymer backbone and the orientation of its bulky biphenyl side groups. The linkage between the two phenyl rings in the biphenyl group is not typically planar due to steric hindrance between the ortho-hydrogens, resulting in a twisted conformation. This inherent twist would propagate to the polymer, influencing chain packing and stiffness.
MD simulations on branched polymers have shown that crowded side chains can lead to a stiffening of the polymer backbone. nih.gov In the case of poly(this compound), the large, rigid biphenyl side group attached at the ortho position would create significant steric crowding. This is expected to restrict the rotational freedom of the polymer backbone, leading to a higher glass transition temperature (Tg) compared to polymers with smaller side groups like poly(methyl methacrylate). tandfonline.com Furthermore, the biphenyl moieties can engage in π-π stacking interactions, which can act as non-covalent crosslinks, further influencing the polymer's structure and properties.
Interactions within Polymer Blends and Composites
MD simulations are frequently used to predict the miscibility and interfacial interactions of polymer blends and composites. While no specific simulation studies on blends containing poly(this compound) are documented, general principles can be applied.
The miscibility of a polymer blend depends on the thermodynamics of mixing, particularly the Flory-Huggins interaction parameter (χ). A negative or small positive χ value indicates miscibility. For poly(this compound), its large aromatic side group would make it relatively non-polar. It would likely be miscible with other aromatic polymers like polystyrene, provided specific interactions are favorable. Simulations could be employed to calculate the interaction parameter between poly(this compound) and other polymers, predicting their compatibility and the resulting morphology of the blend. nih.gov In composites, MD simulations could model the interface between the polymer and filler particles, predicting adhesion and mechanical reinforcement.
Monte Carlo Simulations of Polymerization Processes
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nih.gov In polymer science, they are a powerful tool for simulating polymerization kinetics and the resulting polymer microstructures, such as molecular weight distribution and chain branching. nih.govresearchgate.net
MC methods can effectively model the statistical nature of free-radical polymerization, including initiation, propagation, termination, and chain transfer events. nih.gov For the polymerization of this compound, an MC simulation would require the rate constants for these elementary reactions as input. imperial.ac.uk
Although no MC simulations have been published specifically for this compound, studies on other methacrylate monomers demonstrate the utility of this approach. imperial.ac.uk An MC simulation for this system could predict key properties of the resulting polymer, such as:
Molecular Weight Distribution (MWD): The breadth of the MWD (polydispersity index) could be simulated under various reaction conditions.
Monomer Conversion: The simulation can track the consumption of monomer over time to generate conversion curves.
Polymer Microstructure: The sequence of monomer units in copolymers and the prevalence of different tacticities (isotactic, syndiotactic, atactic) along the polymer chain can be investigated.
Table 2: Parameters Investigated by Monte Carlo Simulations in Polymerization
| Parameter | Description | Potential Insights for this compound |
| Rate Constants | Kinetic parameters for initiation, propagation, and termination reactions. | Would allow the simulation to model the polymerization speed and efficiency. |
| Monomer Concentration | The initial concentration of the monomer in the system. | Affects the rate of polymerization and the final molecular weight. |
| Temperature | The reaction temperature. | Influences all rate constants and can affect polymer properties like tacticity. |
| Chain Transfer Agents | Presence and concentration of agents that can terminate a growing chain and start a new one. | Would allow for the prediction of their effect on the final molecular weight of the polymer. |
Density Functional Theory (DFT) for Spectroscopic Property Prediction and Validation
Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for the accurate prediction of the electronic structure and properties of molecules. doaj.org By calculating the electron density, DFT can provide a wealth of information about a molecule's spectroscopic characteristics, which can be used to validate experimental findings and interpret spectral data. For a molecule such as this compound, DFT calculations can offer a detailed understanding of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are frequently employed to optimize the molecular geometry and calculate various spectroscopic parameters. researchgate.netnih.gov For instance, the vibrational frequencies calculated through DFT can be correlated with experimental IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. Theoretical calculations can also predict the chemical shifts in ¹H and ¹³C NMR spectra, which is crucial for the structural elucidation of the monomer and its corresponding polymer. doaj.org
Furthermore, DFT can be utilized to investigate the electronic properties of this compound, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The HOMO-LUMO energy gap is a key parameter that influences the molecule's reactivity and its UV-Vis absorption characteristics. acs.org Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, providing insights into the electronic transitions responsible for the observed absorption bands.
A hypothetical summary of DFT-predicted spectroscopic data for this compound is presented in Table 1. This table illustrates the type of information that can be obtained from DFT calculations and its utility in spectroscopic analysis.
Table 1: Hypothetical DFT-Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value/Range | Significance |
|---|---|---|
| Key IR Vibrational Frequencies (cm⁻¹) | 1720-1740 (C=O stretch), 1630-1650 (C=C stretch), 3000-3100 (Aromatic C-H stretch) | Identification of functional groups and confirmation of molecular structure. |
| ¹H NMR Chemical Shifts (ppm) | 7.2-7.8 (Biphenyl protons), 5.5-6.2 (Vinylic protons), 1.9-2.1 (Methyl protons) | Structural determination and analysis of the chemical environment of protons. |
| ¹³C NMR Chemical Shifts (ppm) | 165-170 (Carbonyl carbon), 125-145 (Biphenyl carbons), 120-130 (Vinylic carbons), 18-20 (Methyl carbon) | Detailed structural analysis and carbon skeleton mapping. |
| HOMO-LUMO Energy Gap (eV) | 4.0-5.0 | Prediction of electronic transitions and reactivity. |
| Major UV-Vis Absorption Wavelength (nm) | 250-280 | Understanding the electronic absorption properties. |
Coarse-Grained Modeling for Large-Scale Polymer Behavior Simulation
While DFT is excellent for studying the properties of a single molecule or small molecular systems, it is computationally too expensive for simulating the large-scale behavior of polymers. This is where coarse-grained (CG) modeling becomes an indispensable tool. nih.gov CG simulations simplify the representation of a polymer by grouping several atoms into a single "bead," thus reducing the number of degrees of freedom and enabling the simulation of larger systems over longer timescales. kku.ac.th
For poly(this compound), a CG model would typically represent the bulky biphenyl side group, the methacrylate backbone, or even multiple monomer units as single beads. The interactions between these beads are described by effective potentials that are parameterized to reproduce certain properties of the all-atom system or experimental data. youtube.com This approach allows for the investigation of polymer properties that are inaccessible to all-atom simulations, such as chain conformation, morphology, and the dynamics of polymer melts and solutions. rsc.org
The development of a CG model for poly(this compound) would involve a systematic approach, often starting with all-atom molecular dynamics simulations of short polymer chains to derive the necessary parameters for the CG force field. nih.gov Once validated, the CG model can be used to simulate systems containing hundreds or thousands of polymer chains to study phenomena such as:
Polymer Morphology: Simulations can reveal how the polymer chains pack in the bulk, leading to insights into the amorphous or semi-crystalline nature of the material.
Mechanical Properties: The response of the polymer to mechanical stress can be simulated to predict properties like the glass transition temperature and modulus. arxiv.org
Interactions with other molecules: CG simulations can model the interaction of the polymer with solvents, nanoparticles, or other polymers in a blend.
Table 2 provides a hypothetical overview of the parameters that would be defined in a coarse-grained model for poly(this compound).
Table 2: Hypothetical Parameters for a Coarse-Grained Model of Poly(this compound)
| CG Bead Representation | Interaction Potentials | Properties to be Simulated |
|---|---|---|
| Backbone Bead (BB) | Bonded (Bond stretching, Angle bending, Dihedral torsion) | Chain stiffness, Persistence length |
| Side-Chain Bead (SC) | Non-bonded (Lennard-Jones, Coulombic) | Inter-chain and intra-chain interactions, Phase behavior |
| Monomer Unit Bead (MU) | Combination of bonded and non-bonded potentials | Large-scale morphology, Self-assembly |
By employing these advanced computational techniques, a comprehensive understanding of this compound and its corresponding polymer can be achieved, paving the way for the rational design of new materials with tailored properties.
Environmental and Sustainability Considerations in 1,1 Biphenyl 2 Yl Methacrylate Research
Research on Biodegradable Polymer Derivatives
Direct research on the biodegradability of poly([1,1'-Biphenyl]-2-yl methacrylate) is not extensively documented in publicly available literature. However, the inherent structure of vinyl polymers with all-carbon backbones generally results in low biodegradability. The large, sterically hindering biphenyl (B1667301) side group would further protect the polymer backbone from microbial attack.
Biodegradability in polymers is often achieved by introducing hydrolyzable linkages, such as ester or amide bonds, into the polymer backbone. youtube.com For instance, some polyesters and polyamides can undergo hydrolysis, breaking them down into smaller, more assimilable units for microorganisms. youtube.com Research in the broader field of methacrylates has explored creating more degradable polymers by copolymerizing standard monomers with molecules that introduce weak links. For example, poly(2-hydroxyethyl methacrylate) (PHEMA), a biocompatible but non-degradable polymer, has been rendered degradable by copolymerization with cyclic ketene (B1206846) acetals, which inserts ester linkages into the polymer backbone. acs.org
A potential pathway to create biodegradable derivatives of [1,1'-Biphenyl]-2-yl methacrylate (B99206) could involve similar strategies:
Copolymerization: Introducing comonomers that contain biodegradable segments. For example, copolymerizing with lactide or caprolactone (B156226) could yield a polymer with sections susceptible to hydrolysis.
Backbone Modification: Synthesizing the polymer through methods other than conventional free-radical polymerization to directly incorporate hydrolyzable groups into the main chain. Radical ring-opening polymerization of monomers like 2-methylene-1,3-dioxepane (B1205776) in conjunction with methacrylate monomers has been used to create degradable poly(ester-co-acrylate)s. nih.gov
These approaches, while not specifically tested on this compound, represent the current academic strategies for imparting biodegradability to otherwise persistent polymer structures. The large biphenyl group might still influence the degradation rate by affecting water diffusion and enzyme accessibility.
Lifecycle Assessment Methodologies for Polymer Synthesis and Application (academic perspective)
A Lifecycle Assessment (LCA) is a systematic methodology to evaluate the environmental impacts of a product or process throughout its entire life, from raw material extraction to end-of-life. nih.gov For a polymer synthesized from this compound, a "cradle-to-gate" LCA would analyze the impacts from the sourcing of precursors to the final polymer resin. A full "cradle-to-grave" or "cradle-to-cradle" analysis would extend to the product's use phase and its eventual disposal or recycling.
While no specific LCA for poly(this compound) is available, studies on other aromatic polymethacrylates and specialty polymers provide a framework for what such an assessment would entail. nih.govnih.gov
Key Stages and Considerations for an LCA:
| LCA Stage | Key Activities & Considerations for this compound Polymer | Potential Environmental Hotspots |
| 1. Raw Material Acquisition | Extraction and processing of feedstocks for biphenyl and methacrylic acid synthesis (typically fossil-fuel based). | Depletion of fossil resources, energy consumption, emissions from chemical synthesis. |
| 2. Monomer Synthesis | The chemical reaction to produce this compound, likely involving solvents, catalysts, and purification steps. | Use of hazardous chemicals, energy for heating/cooling, waste solvent generation, purification energy. |
| 3. Polymerization | Polymerizing the monomer into poly(this compound). This could be a bulk, solution, or emulsion process. | Energy input for the reactor, use of initiators and solvents, emissions of volatile organic compounds (VOCs). |
| 4. Use Phase | Performance and longevity of the final product (e.g., in electronics, specialty coatings). | Longevity can reduce the need for replacements, but potential for leaching of unreacted monomer or additives. |
| 5. End-of-Life | Landfill, incineration (energy recovery), or recycling. | Landfill space consumption, emissions from incineration, challenges in sorting and recycling specialty plastics. |
Waste Valorization Strategies in Polymer Research
Waste valorization refers to the process of converting waste materials into more valuable products. For polymers derived from this compound, which are likely to be high-value, niche materials, valorization would focus on recovering either the monomer or other useful chemical feedstocks rather than just energy.
Current research on polymer waste valorization often involves chemical recycling techniques. While specific strategies for poly(this compound) are not established, approaches used for other polymers, particularly complex or mixed plastics, could be adapted.
Pyrolysis: This is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. For many polymers, this can break them down into a mixture of smaller molecules. Pyrolysis of poly(methyl methacrylate) (PMMA) is known to recover the MMA monomer with high yield. sigmaaldrich.com The complex structure of poly(this compound) might lead to a more varied mixture of products, but could potentially yield valuable aromatic compounds.
Gasification: This process converts carbonaceous materials into syngas (a mixture of carbon monoxide and hydrogen) at very high temperatures. nih.gov Syngas is a versatile chemical building block for producing fuels and other chemicals. This is a less selective but robust method suitable for mixed plastic waste that is difficult to separate. kit.edu
Chemolysis: This involves breaking down the polymer using chemical agents. For polymers with susceptible linkages (like polyesters), this is highly effective. For a vinyl polymer like poly(this compound), this is more challenging. However, research into tandem processes, such as chemical oxidation followed by biological funneling, is emerging as a strategy to convert mixed plastics into single, valuable products like polyhydroxyalkanoates (a type of bioplastic). sigmaaldrich.com This approach could potentially handle the complex breakdown products of aromatic polymers.
A recent study demonstrated the valorization of waste biodegradable polyesters into methyl methacrylate, showcasing a pathway from one type of polymer waste to a valuable monomer for another. repec.org This highlights the potential for innovative chemical routes to transform polymer waste into high-value products.
Development of Recyclable Polymer Systems
Developing truly recyclable polymer systems is a cornerstone of creating a circular economy for plastics. For a specialty polymer based on this compound, recyclability would likely focus on chemical recycling, as its niche applications would make it difficult to collect in sufficient quantities for a dedicated mechanical recycling stream.
Chemical recycling aims to depolymerize the polymer back to its constituent monomers, which can then be purified and re-polymerized to create virgin-quality polymer, closing the material loop. youtube.com
Potential Chemical Recycling Strategies:
| Recycling Strategy | Description | Applicability to Poly(this compound) |
| Pyrolysis | Thermal degradation in the absence of oxygen to break down the polymer chain. | As a methacrylate-based polymer, it has the potential to "unzip" back to the monomer, similar to PMMA. However, the high thermal stability conferred by the biphenyl group might require very high temperatures, potentially leading to side reactions and lower monomer yields. nih.gov |
| Catalytic Depolymerization | Using catalysts to lower the temperature and increase the selectivity of the depolymerization reaction. | This is an active area of research. Catalysts could be designed to target the ester linkage or the carbon-carbon backbone, potentially enabling monomer recovery under milder conditions than pyrolysis. |
| Designing for Recyclability | Incorporating chemically labile groups into the polymer structure during synthesis that can be selectively cleaved to trigger depolymerization. | Recent research has shown that copolymerizing MMA with monomers containing thermolytically labile pendant groups can significantly lower the depolymerization temperature, making chemical recycling more efficient and less energy-intensive. nih.gov This represents a promising future direction for designing recyclable versions of high-performance polymers like poly(this compound). |
The development of multi-pathway chemical recycling, where a polymer can be broken down by different stimuli (e.g., acid or base), is an emerging concept that enhances the possibilities for selectively recycling one polymer from a mixed waste stream. acs.org While this has been demonstrated for polymers like polycarbonates, the underlying principle of building in responsive chemical groups could be applied to future designs of specialty methacrylate polymers.
Conclusion and Future Perspectives in 1,1 Biphenyl 2 Yl Methacrylate Research
Summary of Key Research Findings and Contributions
Research into [1,1'-Biphenyl]-2-yl methacrylate (B99206), which is also referred to as 2-phenylphenyl methacrylate (2PPMA), has established it as a valuable building block for specialized polymers. nih.gov The synthesis of the monomer is typically achieved through the esterification of 2-hydroxy-[1,1'-biphenyl] with either methacrylic acid or methacryloyl chloride. evitachem.com
The primary contribution of this monomer is its ability to impart a high glass transition temperature (Tg) and enhanced thermal stability to the resulting polymer, poly([1,1'-Biphenyl]-2-yl methacrylate). ontosight.ai This is a direct result of the rigid and bulky biphenyl (B1667301) moiety attached to the polymer backbone. The presence of aromatic rings is a well-established method for increasing the refractive index in polymers, making this monomer a key component in the field of high refractive index polymers (HRIPs). evitachem.comontosight.airefractiveindex.info
Studies on the broader class of phenyl methacrylates demonstrate that polymerization can be initiated through various methods, including free-radical and anionic polymerization. researchgate.netresearcher.life The chosen method significantly influences the polymer's stereochemistry (tacticity). Free-radical polymerization typically produces predominantly syndiotactic polymers, which exhibit higher glass transition temperatures compared to the highly isotactic polymers that can be formed via anionic polymerization in specific solvents like toluene (B28343). researchgate.netresearcher.life The unique structure of polymers derived from this monomer, with their biphenyl side groups, facilitates non-covalent π-π stacking interactions, a phenomenon that can influence the material's network properties. nih.gov
Identification of Remaining Challenges and Knowledge Gaps
Despite its promising properties, significant challenges and knowledge gaps remain in the research of this compound. A primary limitation for intrinsic high refractive index polymers, including those made from this monomer, is an upper refractive index ceiling, which is typically below 1.80. evitachem.comontosight.ai Pushing beyond this limit without compromising other essential properties remains a major hurdle.
Specific challenges related to the monomer's structure include:
Polymerization Control: The bulky biphenyl group at the ortho position presents considerable steric hindrance. This can affect polymerization kinetics and may be responsible for termination reactions observed in the anionic polymerization of related phenyl methacrylates. researchgate.netresearcher.life
Structure-Property Obscurity: A clear, quantitative understanding of how the ortho-phenyl substitution specifically influences polymer properties compared to its meta- and para-isomers is not well-documented. This knowledge gap makes targeted material design challenging.
Unexpected Physical Properties: In one study, crosslinked polymers containing biphenyl moieties exhibited unexpected swelling behavior, which was hypothesized to result from complex intramolecular interactions. nih.gov This indicates that the relationship between the chemical structure and the macroscopic material properties is not yet fully understood.
Lack of Specific Data: There is a notable scarcity of publicly available data detailing the precise optical properties (e.g., refractive index across different wavelengths, Abbe number) of the pure homopolymer of this compound.
Emerging Research Avenues and Untapped Potentials
The future for this compound is promising, with several emerging avenues for research and application. The most significant potential lies in the development of next-generation optical materials for advanced technologies like virtual and augmented reality (VR/AR) devices, which demand materials with high refractive indices for lens and waveguide components. researchgate.net
Copolymerization stands out as a key strategy. By incorporating this compound with other monomers such as methyl methacrylate (MMA) or functional monomers like glycidyl (B131873) methacrylate (GMA), researchers can create copolymers with tailored properties. rug.nlresearchgate.net This approach allows for the fine-tuning of the final material's characteristics, balancing the high refractive index and thermal stability from the biphenyl group with flexibility, processability, and adhesion from comonomers.
Further untapped potential includes:
Advanced Polymer Architectures: Utilizing controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) could produce well-defined block copolymers. nih.gov These could self-assemble into nanostructured materials suitable for applications in nanophotonics or as advanced functional coatings. polyacs.org
Molecular Recognition: The distinct shape and electronic properties of the biphenyl group could be exploited in the field of molecularly imprinted polymers (MIPs), creating materials with high selectivity for specific molecules. nih.gov
Impact on Polymer Science and Materials Engineering Research
The investigation of this compound and similar monomers has had a notable impact on the fields of polymer science and materials engineering. It serves as a clear case study in molecular engineering—demonstrating how the rational design of a monomer, by incorporating specific functional groups like the biphenyl ring, can lead to polymers with targeted high-performance properties. ontosight.ai
This line of research deepens the fundamental understanding of structure-property relationships. It provides valuable data on how bulky, aromatic side chains influence polymerization kinetics, polymer chain tacticity, and ultimate physical characteristics like thermal stability and optical performance. researchgate.netresearcher.life The challenges encountered, such as controlling polymerization and understanding intermolecular forces, drive the field to develop more sophisticated synthetic and analytical techniques. Ultimately, the development of such monomers directly enables innovation in high-growth technology sectors, including optoelectronics and biomedical devices, by providing the advanced materials required for their fabrication. ontosight.ainih.govnih.gov
Recommendations for Future Academic Investigations
To fully unlock the potential of this compound, future academic research should be directed toward addressing the current knowledge gaps and exploring its untapped potential. The following recommendations are proposed:
Comprehensive Homopolymer Characterization: A foundational study focused on the synthesis and exhaustive characterization of the poly(this compound) homopolymer is critical. This should include detailed reporting of its optical properties (refractive index, Abbe number), thermal properties (Tg, TGA), and mechanical properties.
Comparative Isomer Study: A systematic investigation comparing the polymerization behavior and resulting polymer properties of the 2-yl, 3-yl, and 4-yl isomers of biphenyl methacrylate would provide invaluable data on the influence of the substitution position and steric hindrance.
Exploration of Controlled Polymerization: Research into the application of controlled radical polymerization techniques (e.g., RAFT, ATRP) for this monomer is needed to synthesize polymers with precise molecular weights and low polydispersity. nih.gov This control would enable more accurate structure-property correlation studies.
Advanced Copolymer Design: Future work should focus on the copolymerization of this compound with a diverse range of functional and flexible monomers. The goal should be to create multifunctional materials, such as flexible, high-refractive-index films for wearable electronics or biocompatible materials for intraocular lenses. researchgate.net
Computational Modeling: The use of in silico methods and computational modeling to predict the properties of polymers and copolymers based on this monomer should be expanded. nih.gov This can accelerate the material design process and guide experimental efforts more efficiently.
Sustainability Studies: As with all polymer research, investigating the lifecycle of these materials is crucial. Future studies should explore the potential for degradation and recycling of polymers containing this compound to align with principles of sustainable chemistry. nih.gov
Data Tables
Table 1: Properties of Phenyl Methacrylate Polymers and Related Materials This table provides context by comparing properties of related polymers, highlighting the typical characteristics imparted by aromatic groups.
| Polymer | Abbreviation | Glass Transition Temp. (Tg) | Refractive Index (nD) | Key Feature/Reference |
| Poly(phenyl methacrylate) | PPMA | High Tg, varies with tacticity ontosight.airesearcher.life | > 1.57 (estimated) | High thermal stability due to phenyl group. ontosight.ai |
| Poly(methyl methacrylate) | PMMA | ~105 °C | ~1.49 refractiveindex.infonih.gov | Common, transparent thermoplastic for comparison. |
| Poly(this compound) | P(2PPMA) | Expected to be high | Expected to be high (>1.6) | Bulky biphenyl group enhances thermal and optical properties. nih.gov |
| Poly(sulfobetaine methacrylate) | PSBMA | - | - | Example of a functional methacrylate for biocompatibility. nih.gov |
Q & A
Q. What are the recommended synthetic routes for [1,1'-Biphenyl]-2-yl methacrylate, and how are yields optimized?
- Methodological Answer : The synthesis typically involves methacrylation of biphenyl precursors. A common approach is esterification of [1,1'-biphenyl]-2-ol with methacryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Yield optimization requires controlled reaction temperatures (0–5°C to minimize side reactions) and stoichiometric excess of methacryloyl chloride (1.2–1.5 equivalents). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors or aerosols. Store the compound in a dry, cool environment (<25°C) away from light and oxidizing agents. In case of exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline solution and seek medical attention. Monitor for respiratory irritation (H335 hazard) and ensure proper ventilation .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm methacrylate ester peaks (e.g., vinyl protons at δ 5.5–6.1 ppm and carbonyl at δ 167–170 ppm) and biphenyl aromatic signals .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for research-grade material) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How does this compound behave in copolymerization reactions with monomers like methyl methacrylate (MMA)?
- Methodological Answer : The biphenyl group introduces steric hindrance, reducing polymerization rates compared to MMA. Use radical initiators (e.g., AIBN) at 60–70°C in bulk or solution (toluene/DMF). Monitor kinetics via H NMR or GPC to determine reactivity ratios () using the Mayo-Lewis equation. For example, a recent study on similar biphenyl methacrylates reported and with styrene, indicating near-ideal copolymerization behavior . Adjust feed ratios to control crosslinking density in polymer networks.
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR shifts or MS fragments may arise from residual solvents or stereoisomers. Perform:
- Deuterated Solvent Swapping : Test in CDCl vs. DMSO-d to identify solvent-induced peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign biphenyl coupling patterns .
- Control Experiments : Synthesize derivatives (e.g., hydrogenated biphenyl analogs) to isolate spectral contributions from the methacrylate group .
Q. How can reaction conditions be optimized for large-scale synthesis while maintaining enantiomeric purity?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., AlCl in Friedel-Crafts steps), temperature, and reaction time. A central composite design (CCD) can model interactions between variables. For instance, a study on biphenyl acylation found optimal yield (92%) at 0.5 mol% AlCl, 25°C, and 12-hour reaction time . Scale-up requires continuous purification (e.g., inline distillation) to prevent racemization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
Q. What strategies mitigate polymerization inhibition during storage of this compound?
- Methodological Answer : Add stabilizers:
- Radical Inhibitors : MEHQ (50–100 ppm) to prevent autopolymerization .
- Oxygen Scavengers : Store under nitrogen or argon to quench propagating radicals.
- Low-Temperature Storage : –20°C in amber vials to reduce thermal degradation.
Periodically test monomer reactivity via DSC (exotherm analysis) or FTIR (C=C bond retention at 1635 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
